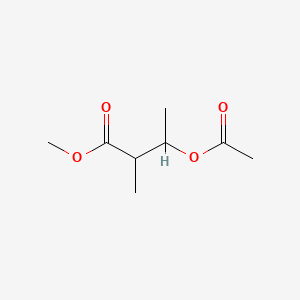

Methyl 3-acetoxy-2-methylbutyrate

Description

Properties

CAS No. |

139564-42-4 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl 3-acetyloxy-2-methylbutanoate |

InChI |

InChI=1S/C8H14O4/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 |

InChI Key |

UYUNIPJXXCRQBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)OC(=O)C)C(=O)OC |

density |

1.034-1.044 (20°) |

physical_description |

Colourless clear liquid; Strong sweet fruity aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetoxy-2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2-methylbutyric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetoxy-2-methylbutyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products Formed

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in the formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetoxy-2-methylbutyrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetoxy-2-methylbutyrate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into acids and alcohols. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Methyl 3-acetoxy-2-methylbutyrate and analogous compounds:

Key Differences and Implications

Ethyl 3-Acetoxy-2-Methylbutyrate (CAS: 139564-43-5)

- Structural Difference : Ethyl ester group replaces the methyl ester.

- Impact : Higher molecular weight (186.20 vs. 172.17) likely reduces volatility, making it suitable for longer-lasting fragrance formulations. Ethyl esters generally exhibit slightly lower polarity than methyl esters, affecting solubility in hydrophobic matrices .

Methyl 3-Hydroxy-2-Methylenebutyrate (CAS: 18020-65-0)

- Structural Difference : Hydroxyl group replaces the acetoxy group, with a methylene (-CH₂-) substituent.

- This compound may serve as a precursor for acetylation reactions to synthesize derivatives like this compound .

3-Methyl-2-Oxobutyric Acid (CAS: 759-05-7)

- Structural Difference : Keto group (-C=O) replaces the ester and acetoxy functionalities.

- Impact: As a keto acid, it participates in biochemical pathways (e.g., leucine metabolism) and serves as a precursor for synthetic amino acids. Unlike esters, it lacks volatility and is water-soluble due to its carboxylic acid group .

Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

- Structural Difference : Aromatic benzoate backbone with a methoxy (-OCH₃) substituent.

- Impact: The aromatic ring stabilizes the molecule via resonance, while the methoxy group donates electron density, altering reactivity. Commonly used in perfumery for its floral or herbal notes .

Methyl 3-(Acetoxy)-2-Butenoate (CAS: 3666-79-3)

- Structural Difference : Conjugated double bond (C=C) at the second position.

- Impact : Unsaturation increases reactivity, enabling participation in Diels-Alder reactions or polymerization. The double bond may also reduce thermal stability compared to saturated analogs like this compound .

Biological Activity

Methyl 3-acetoxy-2-methylbutyrate is an organic compound with significant potential in both chemical synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C₈H₁₄O₄

Molecular Weight: 174.19 g/mol

CAS Number: 22787-68-4

This compound can be synthesized through esterification reactions, typically involving the reaction of 3-hydroxy-2-methylbutyrate with acetic anhydride in the presence of a catalyst like pyridine. The compound serves as an intermediate in organic synthesis, allowing for the preparation of more complex molecules.

Biological Activity

This compound has garnered attention for its potential biological activities, particularly in the following areas:

- Antioxidant Properties: The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens .

The biological activity of this compound is believed to involve several mechanisms:

- Hydrolysis: The acetoxy group can undergo hydrolysis, releasing acetic acid and potentially interacting with biological pathways.

- Enzyme Interaction: It may interact with specific enzymes, influencing metabolic pathways related to inflammation and oxidative stress.

- Cell Signaling Modulation: The compound may modulate cell signaling pathways, particularly those involving NF-κB, which is crucial for regulating immune responses .

Case Studies

-

Antioxidant Activity Study:

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control samples.

Sample DPPH Scavenging (%) ABTS Scavenging (%) This compound 72 ± 5 65 ± 4 Control 15 ± 3 10 ± 2 -

Anti-inflammatory Effects:

- In a murine model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) when compared to untreated controls.

Treatment Group IL-6 (pg/mL) TNF-alpha (pg/mL) This compound 30 ± 4 25 ± 3 Control 100 ± 10 90 ± 8

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 3-acetoxy-2-methylbutyrate in synthetic mixtures?

- Methodology : Gas chromatography/mass spectrometry (GC/MS) is widely used for identifying and quantifying esters like this compound due to their volatility and thermal stability. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, focusing on signals for the methyl ester group (~3.6 ppm), acetoxy moiety (~2.0 ppm), and branching in the butyrate chain. High-performance liquid chromatography (HPLC) with UV detection can assess purity, particularly for non-volatile impurities .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodology :

- Esterification : Use acid-catalyzed (e.g., sulfuric acid) esterification of 3-hydroxy-2-methylbutyric acid with methanol, followed by acetylation with acetic anhydride.

- Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl (C=O) stretches (~1740 cm⁻¹).

- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) minimizes thermal degradation. Yield improvements (>80%) are achievable by maintaining anhydrous conditions and using molecular sieves to remove water .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .

- Storage : Store in airtight containers away from oxidizers and heat sources. Monitor for peroxidation if long-term storage is required .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in enzymatic catalysis?

- Methodology :

- Chiral Analysis : Use chiral GC columns or HPLC with chiral stationary phases (e.g., cyclodextrin derivatives) to resolve enantiomers.

- Enzymatic Screening : Test lipases (e.g., Candida antarctica Lipase B) for selective hydrolysis of the acetoxy group. Kinetic studies (e.g., Michaelis-Menten parameters) can reveal enantioselectivity differences.

- Computational Modeling : Density functional theory (DFT) calculations predict transition-state energies for stereospecific reactions .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodology :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Mechanistic Insights : Acidic conditions may hydrolyze the acetoxy group, while alkaline conditions could saponify the ester. Compare activation energies (Arrhenius plots) to reconcile discrepancies .

Q. How can computational chemistry predict the metabolic pathways of this compound in biological systems?

- Methodology :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate phase I/II metabolism. Focus on esterase-mediated hydrolysis and cytochrome P450 interactions.

- Docking Studies : Model interactions with human carboxylesterase 1 (hCE1) to predict hydrolysis rates. Validate with in vitro assays using liver microsomes .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be mitigated?

- Methodology :

- Advanced Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) enhances sensitivity for low-abundance impurities (e.g., residual acetic anhydride or 3-hydroxy-2-methylbutyric acid).

- Isotopic Labeling : Use ¹³C-labeled internal standards to correct for matrix effects in quantitative analysis .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in polar vs. non-polar solvents: How to design experiments for resolution?

- Methodology :

- Solubility Screening : Use the shake-flask method in solvents like water, ethanol, hexane, and ethyl acetate. Measure saturation concentrations via gravimetry or UV-Vis spectroscopy.

- Molecular Dynamics (MD) Simulations : Predict solvation free energies to explain solubility differences. Correlate with Hansen solubility parameters .

Safety and Environmental Impact

Q. What eco-toxicological assessments are needed for this compound before scaling up lab synthesis?

- Methodology :

- Aquatic Toxicity : Perform OECD 201 (algae), 202 (daphnia), and 203 (fish) tests to determine EC50/LC50 values.

- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess microbial breakdown. Monitor metabolites via GC-MS .

Synthesis and Application Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.